3,6-Diamino-2-(4-methylbenzoyl)-4-thiophen-2-ylthieno[2,3-b]pyridine-5-carbonitrile
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Overview
Description
3,6-Diamino-2-(4-methylbenzoyl)-4-thiophen-2-ylthieno[2,3-b]pyridine-5-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures, such as nitrogen, sulfur, or oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diamino-2-(4-methylbenzoyl)-4-thiophen-2-ylthieno[2,3-b]pyridine-5-carbonitrile typically involves multi-step reactions starting from simpler precursors. One common approach involves the use of enaminonitrile and urea as starting materials, which are subjected to microwave-assisted or grinding techniques to facilitate the reaction . The reaction conditions often include the use of acetic acid as a catalyst and irradiation for a few minutes to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of green synthesis and efficient reaction conditions are likely employed. This includes the use of environmentally friendly solvents and catalysts, as well as techniques that minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3,6-Diamino-2-(4-methylbenzoyl)-4-thiophen-2-ylthieno[2,3-b]pyridine-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide (DMF) to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may produce simpler, more reduced forms of the original compound.
Scientific Research Applications
3,6-Diamino-2-(4-methylbenzoyl)-4-thiophen-2-ylthieno[2,3-b]pyridine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitumor agent, exhibiting cytotoxic effects against various cancer cell lines.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 3,6-Diamino-2-(4-methylbenzoyl)-4-thiophen-2-ylthieno[2,3-b]pyridine-5-carbonitrile involves its interaction with molecular targets in cells. It is believed to inhibit specific enzymes or receptors, thereby disrupting cellular processes and leading to cytotoxic effects. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis or repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
4,6-Diamino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile: This compound shares a similar core structure and has shown high anti-cancer activity.
3,6-Diamino-1,2,4,5-tetrazine: Another compound with a similar amino group arrangement, used in energetic materials.
Uniqueness
What sets 3,6-Diamino-2-(4-methylbenzoyl)-4-thiophen-2-ylthieno[2,3-b]pyridine-5-carbonitrile apart is its unique combination of functional groups and heterocyclic rings, which confer specific chemical and biological properties
Properties
IUPAC Name |
3,6-diamino-2-(4-methylbenzoyl)-4-thiophen-2-ylthieno[2,3-b]pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4OS2/c1-10-4-6-11(7-5-10)17(25)18-16(22)15-14(13-3-2-8-26-13)12(9-21)19(23)24-20(15)27-18/h2-8H,22H2,1H3,(H2,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFERHNCHKLDWRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C(=C3C4=CC=CS4)C#N)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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